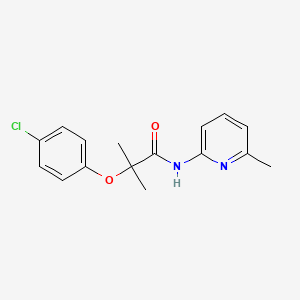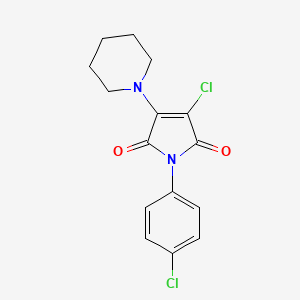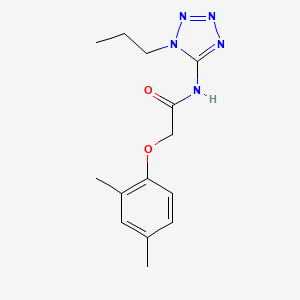![molecular formula C12H17N3O3 B5765891 N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5765891.png)
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential pharmacological applications. It is commonly referred to as DMAN or DMAMN, and it belongs to the class of nitroaromatic compounds.
Mecanismo De Acción
DMAN is believed to exert its pharmacological effects through the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The exact mechanism of action of DMAN is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DMAN has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA replication and repair. It has also been shown to disrupt mitochondrial function and induce oxidative stress in cancer cells. DMAN has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMAN is its potential as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in vitro. However, DMAN has not yet been extensively studied in vivo, and its potential toxicity and side effects are still unknown.
Direcciones Futuras
There are several potential future directions for the study of DMAN. One area of research could focus on the development of more potent analogs of DMAN that exhibit improved pharmacological properties. Another area of research could involve the investigation of DMAN's potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMAN and its potential toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of DMAN involves the reaction of 2-methyl-3-nitrobenzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is a yellow crystalline solid that is soluble in polar solvents such as water and ethanol.
Aplicaciones Científicas De Investigación
DMAN has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties in vitro. DMAN has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-10(5-4-6-11(9)15(17)18)12(16)13-7-8-14(2)3/h4-6H,7-8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJALNFMIPLBMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
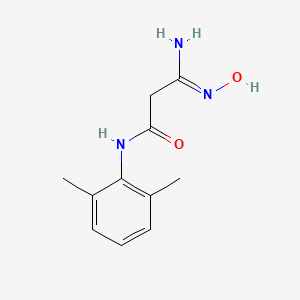

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
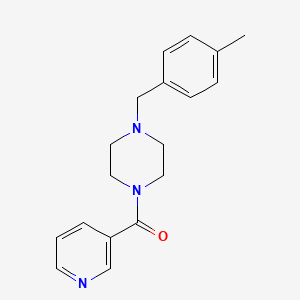

![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
